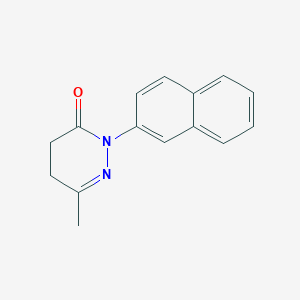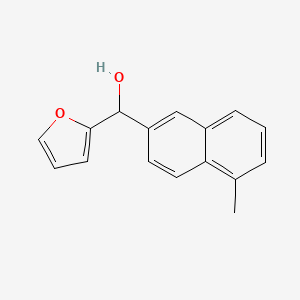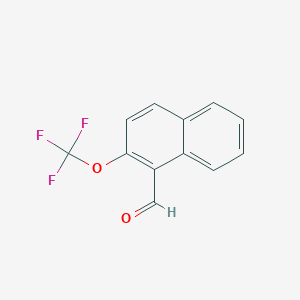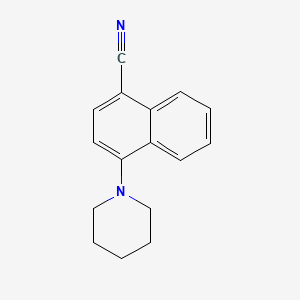
6-Methyl-2-(naphthalen-2-yl)-4,5-dihydropyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Metil-2-(naftalen-2-il)-4,5-dihidropiridazin-3(2H)-ona es un compuesto heterocíclico que presenta un núcleo de piridazinona con un grupo naftaleno unido.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Metil-2-(naftalen-2-il)-4,5-dihidropiridazin-3(2H)-ona normalmente implica la ciclación de precursores adecuados bajo condiciones controladas. Un método común implica la reacción de 2-naftilhidrazina con 3-metil-2-butanona en presencia de un catalizador ácido. La reacción se lleva a cabo bajo condiciones de reflujo, y el producto se purifica mediante recristalización.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
6-Metil-2-(naftalen-2-il)-4,5-dihidropiridazin-3(2H)-ona puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar derivados de piridazinona correspondientes.
Reducción: Las reacciones de reducción pueden producir derivados de dihidropiridazinona.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden introducir diferentes grupos funcionales en los anillos de naftaleno o piridazinona.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos bajo diversas condiciones.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de piridazinona con grupos funcionales adicionales que contienen oxígeno, mientras que las reacciones de sustitución pueden introducir alquilo, arilo u otros sustituyentes.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico debido a su capacidad para interactuar con varios objetivos biológicos.
Industria: Utilizado en el desarrollo de materiales avanzados con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 6-Metil-2-(naftalen-2-il)-4,5-dihidropiridazin-3(2H)-ona implica su interacción con objetivos moleculares como enzimas y receptores. El compuesto puede modular la actividad de estos objetivos, lo que lleva a varios efectos biológicos. Por ejemplo, puede inhibir enzimas específicas involucradas en las vías de la enfermedad o unirse a los receptores para alterar la señalización celular.
Comparación Con Compuestos Similares
Compuestos similares
2-Metil-1-naftol: Un derivado de naftaleno con características estructurales similares.
4,5-Dihidro-3H-piridazin-3-ona: Un derivado de piridazinona con una estructura central similar.
Unicidad
6-Metil-2-(naftalen-2-il)-4,5-dihidropiridazin-3(2H)-ona es única debido a la combinación de los grupos naftaleno y piridazinona, lo que imparte propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C15H14N2O |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
6-methyl-2-naphthalen-2-yl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C15H14N2O/c1-11-6-9-15(18)17(16-11)14-8-7-12-4-2-3-5-13(12)10-14/h2-5,7-8,10H,6,9H2,1H3 |
Clave InChI |
QZMHRISRUBNHMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)CC1)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11871049.png)

![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,3,4-trimethyl-](/img/structure/B11871058.png)
![1-[3-(Trimethylsilyl)propyl]cyclohexane-1-carboxylic acid](/img/structure/B11871062.png)
![5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid](/img/structure/B11871070.png)


![Tert-butyl 6-cyano-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B11871087.png)


![2-Phenylcyclopenta[b]chromene](/img/structure/B11871101.png)



